1,2,4-Trimethoxy-3-nitrobenzene
Overview
Description
1,2,4-Trimethoxy-3-nitrobenzene: is an organic compound with the molecular formula C9H11NO5 It is a derivative of benzene, where three methoxy groups are attached to the 1st, 2nd, and 4th positions, and a nitro group is attached to the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trimethoxy-3-nitrobenzene can be synthesized through a multi-step process starting from readily available precursors. One common method involves the nitration of 1,2,4-trimethoxybenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through processes such as recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethoxy-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a suitable solvent.
Major Products
Reduction: 1,2,4-Trimethoxy-3-aminobenzene.
Substitution: Depending on the nucleophile, various substituted derivatives of 1,2,4-trimethoxybenzene.
Scientific Research Applications
1,2,4-Trimethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-trimethoxy-3-nitrobenzene depends on the specific context in which it is used. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to its conversion into an amino group. The methoxy groups can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects, thereby affecting the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethoxybenzene: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
1,3,5-Trimethoxybenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
1,2,3-Trimethoxy-5-nitrobenzene: Similar structure but with different positions of the methoxy and nitro groups, leading to different reactivity and applications.
Uniqueness
1,2,4-Trimethoxy-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group allows for a wide range of chemical transformations and applications in various fields of research and industry.
Properties
IUPAC Name |
1,2,4-trimethoxy-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJJNUGVFKMSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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